Sennoside A1

Descripción general

Descripción

Sennoside A1s are natural anthraquinone derivatives and dimeric glycosides primarily found in medicinal plants such as Senna alexandrina Mill. (Senna) and Rheum Officinale Baill (Rhubarb) . They are well-known for their use as traditional herbal laxatives. Among the sennosides, sennoside A and sennoside B are the main purgative components . These compounds have been used for centuries in traditional medicine to treat constipation and other digestive issues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of sennosides A and B involves the oxidation of rheinanthrone-8-glucoside with oxygen or an oxygen source . Active carbon is used as a catalyst in this process . The oxidation reaction can be carried out under mild conditions, making it an efficient method for synthesizing these compounds.

Industrial Production Methods

In industrial settings, sennosides are typically extracted from the leaves and pods of Senna plants . The extraction process involves using solvents such as chloroform and ethanol to isolate the sennosides from the plant material . The extracted sennosides are then purified and converted into their calcium salts using methanol precipitation from a calcium ion-containing aqueous solution .

Análisis De Reacciones Químicas

Hydrolysis by Intestinal Microbiota

Sennoside A1 is metabolized in the colon via enzymatic hydrolysis by gut bacteria (e.g., Bacteroides spp.), which cleave its glycosidic bonds to produce active metabolites:

-

Primary Reaction :

Key Findings:

| Metabolite | Enzyme Involved | Function/Outcome | Source |

|---|---|---|---|

| Rhein-anthrone | β-glucosidase | Laxative effect via COX2/PGE2 pathway | |

| Rhein | Oxidation | Excreted via urine/feces (glucuronidated) |

-

Mechanism : The dimeric structure of this compound (two rhein-8-glucoside units) is hydrolyzed at the C10-C10' bond, releasing rhein-anthrone .

-

Evidence : In vitro fecal incubation studies confirm >90% conversion to rhein-anthrone within 8 hours .

Oxidation Protocol (Patent US5710260A ):

| Step | Reaction Conditions | Outcome |

|---|---|---|

| 1 | Rhein-9-anthrone-8-glucoside + Ca(OH)₂ | Formation of sennoside intermediates |

| 2 | Aeration (O₂ exposure) + saccharose | Oxidation to this compound |

| 3 | pH adjustment (2.0) with HCl | Precipitation of pure this compound |

-

Key Insight : Oxidation under alkaline conditions (pH 8.5) ensures stability of the anthraquinone backbone .

Phase II Conjugation in Excretion

Absorbed rhein-anthrone undergoes hepatic conjugation:

-

Reactions :

Excretion Data:

| Metabolite | Excretion Route | Percentage | Half-Life (h) | Source |

|---|---|---|---|---|

| Rhein-glucuronide | Urine | 73.5% | 6.7 | |

| Unchanged Sennoside | Feces | 2–6% | – |

Degradation Under Analytical Conditions

In HPLC analysis, this compound shows pH-dependent stability:

Stability Profile (Source ):

| Condition | Observation | Implication |

|---|---|---|

| Acidic (pH < 3) | Partial hydrolysis to rhein | Requires neutral buffers |

| Alkaline (pH > 9) | Oxidation of anthrone to anthraquinone | Avoid high pH during storage |

-

Note : Degradation products (e.g., sennidin A1) complicate quantification unless solid-phase extraction is used .

Interaction with Reactive Oxygen Species (ROS)

This compound exhibits pro-oxidant activity in cancer cells:

-

Reaction :

Pharmacological Data (HepG2 cells ):

| Parameter | Value (IC₅₀) | Mechanism |

|---|---|---|

| Proliferation inhibition | 45 μM | ROS-mediated Wnt/NF-κB suppression |

| Metastasis inhibition | 60 μM | Downregulation of KRT7/KRT81 |

Aplicaciones Científicas De Investigación

Sennoside A1s have a wide range of scientific research applications due to their diverse pharmacological properties . Some of the key applications include:

Mecanismo De Acción

Sennoside A1s exert their effects by being metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone increases cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This results in increased fluid secretion and intestinal contractions, promoting bowel movements .

Comparación Con Compuestos Similares

Sennoside A1s are unique among laxatives due to their natural origin and specific mechanism of action . Similar compounds include:

Bisacodyl: A synthetic stimulant laxative that works by directly stimulating the enteric nerves to induce peristalsis.

Castor Oil: A natural laxative that works by increasing the movement of the intestines, helping the stool to come out.

Anthraquinone Derivatives: Other anthraquinone derivatives, such as aloin, also have laxative properties but differ in their chemical structure and potency.

Sennoside A1s stand out due to their dual glycoside structure and their ability to be metabolized into active compounds by gut bacteria .

Actividad Biológica

Sennoside A1, a bioactive compound derived from the Senna plant, is recognized for its diverse biological activities, particularly in gastrointestinal health and metabolic regulation. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

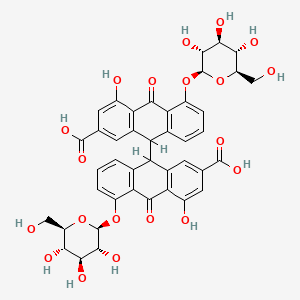

Sennosides are dianthrones, with this compound being one of the key components. It differs from other sennosides in its stereochemistry, which influences its biological activity. The molecular structure includes multiple hydroxyl groups that contribute to its solubility and interaction with biological systems.

Pharmacological Effects

This compound exhibits a range of pharmacological effects that can be categorized as follows:

- Laxative Effect : this compound is primarily known for its irritant laxative properties. It stimulates peristalsis in the intestines, facilitating bowel movements. Studies indicate that doses as low as 100 mg/kg can induce laxation within hours .

- Antimicrobial Activity : Research has demonstrated that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. This activity is attributed to its ability to inhibit bacterial growth and biofilm formation .

- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation. In animal models, it inhibited bacterial translocation in acute pancreatitis, suggesting a protective role in inflammatory conditions .

- Metabolic Regulation : Recent studies highlight the role of this compound in improving insulin sensitivity and regulating glucose metabolism. It activates pathways that enhance GLP-1 secretion, which is crucial for glucose homeostasis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Gut Microbiota Modulation : this compound influences gut microbiota composition, promoting beneficial bacteria while inhibiting pathogenic strains. This modulation supports metabolic health and enhances the gut-brain axis .

- Cell Signaling Pathways : this compound activates various signaling pathways, including ERK1/2 and PI3K/AKT pathways, which are involved in cell proliferation and survival. This activation has implications for cancer treatment, particularly in pancreatic cancer models where this compound inhibited metastasis by targeting specific proteins involved in cell migration .

Case Studies

Several studies illustrate the efficacy of this compound:

- Weight Management : In a study involving high-fat diet-induced obese mice, this compound reduced body weight by regulating energy intake and improving gut flora balance. The compound was administered at doses ranging from 25 to 50 mg/kg .

- Diabetes Management : In streptozotocin-induced diabetic mice, this compound exhibited hypoglycemic effects by inhibiting α-glucoamylase activity. This suggests its potential as a therapeutic agent for managing diabetes .

- Cancer Research : In vitro studies on hepatocellular carcinoma (HCC) cells showed that this compound inhibited cell growth and migration in a dose-dependent manner. These findings support further investigation into its anti-cancer properties .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Model/Study Type | Dosage/Concentration | Outcome |

|---|---|---|---|

| Laxative Effect | NMRI Mice | 100 mg/kg | Induced soft feces within 2 hours |

| Antimicrobial Activity | Bacterial strains | Not specified | Inhibition of E. coli and S. aureus growth |

| Anti-inflammatory Effect | Acute pancreatitis model | 0.1 g/ml solution | Reduced bacterial translocation |

| Weight Management | HFD-induced obese mice | 25-50 mg/kg | Decreased body weight |

| Diabetes Management | STZ-induced diabetic mice | 100 μM | Inhibition of α-glucoamylase |

| Cancer Treatment | HCC cell lines | 10 μM | Inhibited cell growth and migration |

Propiedades

IUPAC Name |

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQVTOJGNYVQEO-JLDSCGAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-30-2 | |

| Record name | Sennoside G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.